molecular formula C16H13ClN4O B4616157 6-(3-chlorophenyl)-2-methyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one

6-(3-chlorophenyl)-2-methyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one

Cat. No. B4616157
M. Wt: 312.75 g/mol
InChI Key: IARKCSJSOLJWAK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of triazoloquinazoline derivatives often involves cyclization reactions of suitable precursors. For instance, the cyclization of 2-hydrazinoquinazolin-4-ones with various one-carbon donors has been a common approach for synthesizing a series of triazoloquinazoline derivatives with potential H1-antihistaminic activity. This process can yield compounds with varying substitutions, which may influence their biological activities and physical-chemical properties (Alagarsamy et al., 2008).

Molecular Structure Analysis

The structural analysis of triazoloquinazolines often involves spectroscopic methods such as IR, 1H-NMR, mass spectral data, and X-ray crystallography. These techniques help in confirming the molecular structure, including the positions of substituents and the overall molecular conformation. For example, a study synthesized and characterized novel triazoloquinazoline derivatives and evaluated their H1-antihistaminic activity, utilizing IR, 1H-NMR, and mass spectrometry for structural elucidation (Gobinath et al., 2015).

Chemical Reactions and Properties

Triazoloquinazolines participate in various chemical reactions, reflecting their chemical properties. Their reactivity can include nucleophilic substitution reactions, which are often used to introduce different substituents into the triazoloquinazoline core. This capability allows for the generation of a diverse array of compounds from a common precursor, enabling the exploration of structure-activity relationships (Shaabani et al., 2006).

Scientific Research Applications

  • Synthesis and Chemical Reactivity :

    • Chern et al. (1988) demonstrated the synthesis of 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one from anthranilamide, exploring the chemical reactivity of related compounds (Chern et al., 1988).
  • Antihistaminic Activity :

    • Gobinath et al. (2015) synthesized a series of triazolo quinazolin-5(4H)-ones and evaluated their H1-antihistaminic activity, finding that some compounds showed comparable potency to chlorpheniramine maleate (Gobinath et al., 2015).
    • Alagarsamy et al. (2008) also synthesized similar compounds and tested them for H1-antihistaminic activity, noting significant protective effects against histamine-induced bronchospasm in guinea pigs (Alagarsamy et al., 2008).
  • Anticancer Activity :

    • Pokhodylo et al. (2020) explored the anticancer potential of triazoloquinazolinones, demonstrating selective influence on various cancer cell lines, including ovarian and lung cancer cells (Pokhodylo et al., 2020).
    • Reddy et al. (2015) investigated a series of triazoloquinazolin-7-amine derivatives for their anticancer activity against human neuroblastoma and colon carcinoma cell lines, observing significant cytotoxicity in some compounds (Reddy et al., 2015).
  • Antihypertensive Activity :

    • Alagarsamy and Pathak (2007) synthesized triazoloquinazolin-9-ones and evaluated their antihypertensive activity in rats, finding one compound with greater efficacy than the standard prazocin (Alagarsamy & Pathak, 2007).
  • Antimicrobial Activity :

    • Pandey et al. (2009) conducted antimicrobial studies on novel quinazolinones fused with triazole and other rings, demonstrating significant antibacterial and antifungal activities (Pandey et al., 2009).
  • Antioxidant Activity :

    • Sompalle and Roopan (2016) synthesized dihydrotriazoloquinazolinones and evaluated their antioxidant activity, finding moderate efficacy when compared to standard antioxidants (Sompalle & Roopan, 2016).

properties

IUPAC Name

6-(3-chlorophenyl)-2-methyl-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O/c1-9-18-16-19-14-6-11(10-3-2-4-12(17)5-10)7-15(22)13(14)8-21(16)20-9/h2-5,8,11H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IARKCSJSOLJWAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C3C(=NC2=N1)CC(CC3=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(3-chlorophenyl)-2-methyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one
Reactant of Route 2
6-(3-chlorophenyl)-2-methyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one
Reactant of Route 3
6-(3-chlorophenyl)-2-methyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one
Reactant of Route 4
Reactant of Route 4
6-(3-chlorophenyl)-2-methyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one
Reactant of Route 5
Reactant of Route 5
6-(3-chlorophenyl)-2-methyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one
Reactant of Route 6
Reactant of Route 6
6-(3-chlorophenyl)-2-methyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one

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